Product packaging for 2-Dichloromethyl-oxazole(Cat. No.:CAS No. 885274-38-4)

2-Dichloromethyl-oxazole

Cat. No.: B1502143
CAS No.: 885274-38-4
M. Wt: 151.98 g/mol
InChI Key: KZABMPDUXAWBCN-UHFFFAOYSA-N
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Description

2-Dichloromethyl-oxazole is a chemical reagent of interest in synthetic organic and medicinal chemistry. The oxazole core, and specifically derivatives with halomethyl substituents like the dichloromethyl group, serve as key intermediates for constructing complex heterocyclic systems . These structures are prevalent in the development of new pharmaceuticals and agrochemicals. For instance, closely related oxazoline intermediates are critical in the commercial synthesis of Florfenicol, a broad-spectrum veterinary antibiotic . The reactivity of the dichloromethyl group on the oxazole ring makes it a valuable electrophile and building block for further functionalization, enabling access to a diverse array of more complex molecules for research purposes . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2NO B1502143 2-Dichloromethyl-oxazole CAS No. 885274-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dichloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZABMPDUXAWBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695958
Record name 2-(Dichloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-38-4
Record name 2-(Dichloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Dichloromethyl Oxazole and Analogues

Established Synthetic Pathways for 2-(Halomethyl)oxazoles

Traditional methods for synthesizing the 2-(halomethyl)oxazole scaffold rely on foundational reactions that are well-documented in chemical literature. These include direct modification of the oxazole (B20620) ring, construction of the ring from acyclic precursors, and specific catalytic reactions.

Direct halogenation of a pre-formed oxazole ring or its substituents is a primary strategy for introducing haloalkyl groups. The reactivity of the oxazole ring dictates the position of substitution. Electrophilic substitution on the oxazole ring is generally difficult unless activating, electron-releasing groups are present. pharmaguideline.com When such groups are present, substitution typically occurs at the C4 or C5 positions. pharmaguideline.comprinceton.edu

For the synthesis of 2-(halomethyl)oxazoles, a more common approach involves the halogenation of a 2-methyloxazole (B1590312) precursor. This is analogous to the radical halogenation of toluene. Reagents like N-bromosuccinimide (NBS) are used to achieve bromination at the methyl group attached to the C2 position of the oxazole ring. slideshare.net While direct dichlorination of a 2-methyloxazole is less commonly detailed, similar radical halogenation principles would apply, often requiring UV light or a radical initiator.

Another strategy involves the use of α-haloketones in condensation reactions with amides or formamide (B127407) to construct the oxazole ring with a halogen already incorporated in one of the precursors. wikipedia.org

Table 1: Halogenation Approaches for Oxazole Derivatives

Strategy Reagents Position of Halogenation Comments
Electrophilic Substitution Br₂, NBS C5-position Requires electron-donating groups on the ring slideshare.net
Radical Halogenation NBS, UV light C2-methyl group Halogenates an existing alkyl substituent

The reaction between α-diazo carbonyl compounds and nitriles represents a powerful method for constructing the oxazole ring, constituting a formal [3+2] cycloaddition. nih.gov This reaction is often catalyzed by Lewis acids or transition metals. Boron trifluoride (BF₃), often as its etherate complex (BF₃·OEt₂), serves as an effective Lewis acid catalyst in these transformations.

The mechanism involves the activation of the diazo carbonyl compound by the BF₃ catalyst. nih.gov The resulting intermediate is then attacked by the nitrile. In the context of synthesizing a 2-(halomethyl)oxazole, a haloacetonitrile (e.g., dichloroacetonitrile) would be used as the nitrile component. The reaction proceeds through the generation of an intermediate that subsequently cyclizes and eliminates dinitrogen gas to form the stable aromatic oxazole ring. This method is valued for its ability to create highly substituted oxazoles. nih.gov While specific examples using BF₃ with haloacetonitriles are specialized, the general principle is a cornerstone of oxazole synthesis from diazo precursors.

An alternative to halogenating a pre-existing oxazole is to build the ring from precursors that already contain the required dichloromethyl group. This approach, known as heterocyclization, is a fundamental strategy in heterocyclic chemistry.

One of the most classic methods is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com To synthesize 2-dichloromethyl-oxazole via this route, one would start with an amide derived from dichloroacetic acid. This N-(dichloroacetyl)amino ketone would then be treated with a dehydrating agent such as sulfuric acid or phosphorus pentachloride to induce cyclization to the oxazole ring.

Another versatile method is the Van Leusen oxazole synthesis, which typically uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles. nih.gov Adapting this for a 2-substituted oxazole would require a different isocyanide precursor or a variation of the reaction mechanism, which is less straightforward for this specific substitution pattern. A more direct heterocyclization approach involves the reaction of an appropriate dichloromethyl-containing starting material, such as dichloroacetyl chloride, with an α-hydroxyamino ketone.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, synthetic chemistry has shifted towards more sustainable and efficient methods. Green chemistry principles have been applied to the synthesis of oxazoles, focusing on reducing reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The synthesis of oxazole derivatives has been shown to benefit significantly from this technology, with reactions often completing in minutes rather than hours. ijpsonline.combeilstein-journals.org

A notable example is the microwave-assisted Van Leusen synthesis of 5-substituted oxazoles, where an aldehyde reacts with TosMIC. nih.govnih.gov Researchers have demonstrated that irradiating a mixture of a substituted aryl aldehyde and TosMIC with a catalyst like potassium phosphate (B84403) in a solvent such as isopropanol (B130326) can produce oxazoles in high yields in under 10 minutes. ijpsonline.comnih.govresearchgate.net This protocol offers a significant improvement over conventional heating methods. researchgate.net While this specific example leads to 5-substituted oxazoles, the successful application of microwave energy to oxazole ring formation suggests its applicability to other synthetic routes, such as the Robinson-Gabriel synthesis, potentially reducing reaction times and improving yields for this compound.

Table 2: Microwave-Assisted Synthesis of 5-Aryl Oxazoles

Aldehyde Base Time (min) Power (W) Yield (%) Reference
Benzaldehyde K₃PO₄ (2 equiv) 8 350 96 nih.gov
4-Chlorobenzaldehyde K₃PO₄ (2 equiv) 8 350 95 nih.gov
4-Nitrobenzaldehyde K₃PO₄ (2 equiv) 5 350 98 nih.gov

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. This technology has been successfully applied to the multi-step synthesis of 2-(halomethyl)oxazole derivatives. beilstein-journals.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-(Halomethyl)oxazole
2-Methyloxazole
N-bromosuccinimide (NBS)
Boron trifluoride (BF₃)
Boron trifluoride etherate (BF₃·OEt₂)
Dichloroacetonitrile (B150184)
Dinitrogen
α-Acylamino ketone
Dichloroacetic acid
N-(dichloroacetyl)amino ketone
Sulfuric acid
Phosphorus pentachloride
Tosylmethyl isocyanide (TosMIC)
Dichloroacetyl chloride
α-Hydroxyamino ketone
Potassium phosphate
Isopropanol
Benzaldehyde
4-Chlorobenzaldehyde
4-Nitrobenzaldehyde
2-Naphthaldehyde
Vinyl azide (B81097)
Azirine
Bromoacetyl bromide
2-(Bromomethyl)oxazole
Sodium azide
2-(Azidomethyl)oxazole

Precursor-Based Synthetic Routes to this compound Structures

This section details synthetic pathways that rely on the specific reactivity of pre-functionalized starting materials to construct the this compound core.

Utilization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides

A direct and effective method for synthesizing functionalized oxazoles involves the heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides. These precursors contain the necessary atoms and the dichlorovinyl group, which ultimately forms the dichloromethyl substituent at the 2-position of the oxazole ring.

The reaction of newly synthesized N-(2,2-dichloro-1-cyanoethenyl)carboxamides, such as N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide, with aliphatic amines like methylamine (B109427) or dimethylamine (B145610) leads to the formation of previously unknown 5-amino-1,3-oxazole-4-carbonitriles. This transformation represents an intramolecular cyclization where the amide oxygen attacks the cyano-activated dichlorovinyl moiety, leading to ring closure and the formation of the oxazole heterocycle. The dichlorovinyl group is converted into the dichloromethyl group upon addition of the amine and subsequent cyclization.

The reaction proceeds readily and provides a clear route to oxazoles with a dichloromethyl group at the C2 position (or a related precursor group), a cyano group at C4, and an amino substituent at C5. Related studies on N'-(substituted)-N-(2,2-dichloro-1-cyanoethenyl)ureas show similar reactivity, where intramolecular cyclization in the presence of triethylamine (B128534) leads to the formation of heterocyclic structures, further supporting the viability of this cyclization strategy. wikipedia.org

Table 1: Synthesis of 5-Amino-oxazole-4-carbonitriles from N-(2,2-dichloro-1-cyanoethenyl)carboxamides
Carboxamide PrecursorAmine ReagentResulting Oxazole ProductKey Structural Features
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamideMethylamine5-(Methylamino)-2-(vinyl)-1,3-oxazole-4-carbonitrileDichloromethyl precursor at C2, Cyano at C4, Amino at C5
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamideDimethylamine5-(Dimethylamino)-2-(vinyl)-1,3-oxazole-4-carbonitrileDichloromethyl precursor at C2, Cyano at C4, Amino at C5
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamideMethylamine2-(3-chloropropyl)-5-(methylamino)-1,3-oxazole-4-carbonitrileDichloromethyl precursor at C2, Cyano at C4, Amino at C5
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamideDimethylamine2-(3-chloropropyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrileDichloromethyl precursor at C2, Cyano at C4, Amino at C5

Routes Involving Aroylmethylidene Malonates and Nitriles

The synthesis of oxazoles from aroylmethylidene malonates and nitriles is not a well-documented pathway in the surveyed chemical literature. The Knoevenagel condensation of an aromatic aldehyde with malononitrile (B47326) or a dialkyl malonate is a standard method to produce the corresponding aroylmethylidene (or benzylidene) derivatives. wikipedia.orgnih.gov However, the subsequent cyclization of these products to form an oxazole ring is not a commonly reported transformation. Research on sequential Knoevenagel condensation/cyclization reactions of these substrates typically leads to the formation of carbocyclic structures such as indenes, rather than oxazole heterocycles. nih.govnih.gov Therefore, this route is not considered an established method for the synthesis of this compound structures based on available data.

Chemical Reactivity and Transformation Mechanisms of 2 Dichloromethyl Oxazole

Nucleophilic Substitution Reactions at the Dichloromethyl Group

The carbon atom of the dichloromethyl group is the primary center for nucleophilic substitution reactions. The two chlorine atoms are effective leaving groups, and their presence facilitates the displacement by a wide range of nucleophiles. These reactions can proceed in a stepwise manner, with the substitution of one or both chlorine atoms, depending on the reaction conditions and the nature of the nucleophile. The reactivity of the 2-(dichloromethyl) group is analogous to, but often more complex than, that of 2-(halomethyl)oxazoles, which are also recognized as effective reactive scaffolds for synthetic elaboration at the 2-position. nih.gov

The reaction of 2-(dichloromethyl)oxazole with primary or secondary amines is a potential route to 2-(aminomethyl)oxazole derivatives. While specific studies on the dichloromethyl compound are not prevalent, extensive research on the analogous 2-(chloromethyl)-4,5-diphenyloxazole demonstrates its reactivity with various amine nucleophiles. nih.gov These reactions typically proceed via a standard SN2 mechanism where the amine displaces the chloride ion.

In the case of 2-dichloromethyl-oxazole, the reaction with two equivalents of an amine could potentially lead to the formation of a gem-diamino compound, also known as an aminal. However, such structures are often unstable and may undergo subsequent elimination to form an oxazole-2-carbaldimine (a Schiff base). The reaction with one equivalent of amine might yield the 2-(chloromethylaminomethyl)oxazole intermediate. The reactivity of the 2-halomethylene unit in related oxazoles is often compared to that of a benzylic chloromethyl group, readily forming N-substituted and N,N-disubstituted products. nih.gov

Below is a table summarizing amination reactions performed on the analogous 2-(chloromethyl)-4,5-diphenyloxazole, which provides insight into the types of amine nucleophiles and conditions that could be applied.

NucleophileProduct
EthanolamineN-(2-hydroxyethyl)-N-((4,5-diphenyloxazol-2-yl)methyl)amine
CyclohexylamineN-cyclohexyl-N-((4,5-diphenyloxazol-2-yl)methyl)amine
AnilineN-((4,5-diphenyloxazol-2-yl)methyl)aniline
DiethylamineN,N-diethyl-1-(4,5-diphenyloxazol-2-yl)methanamine
Morpholine4-((4,5-diphenyloxazol-2-yl)methyl)morpholine
N-methylpiperazine1-((4,5-diphenyloxazol-2-yl)methyl)-4-methylpiperazine
Imidazole (B134444)1-((4,5-diphenyloxazol-2-yl)methyl)-1H-imidazole
Data derived from studies on 2-(chloromethyl)-4,5-diphenyloxazole. nih.gov

The introduction of an azide (B81097) functional group via nucleophilic substitution with an azide salt (e.g., sodium azide) is a well-established transformation for haloalkyl compounds. This reaction is valuable as the resulting azido (B1232118) compounds are precursors to amines via reduction or can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov

For this compound, reaction with sodium azide would be expected to substitute one or both chlorine atoms. The formation of a gem-diazide is possible, although such compounds can be unstable. The mono-azide, 2-(azidochloromethyl)oxazole, would be an expected intermediate if substoichiometric amounts of azide were used. Studies on related 2-(halomethyl)oxazoles have demonstrated their utility in preparing 2-(azidomethyl)oxazole click reactants, highlighting the facility of this nucleophilic displacement. nih.gov The synthesis of sulfamoyl azides from secondary amines and a sulfonyl azide transfer agent is another related process, though it follows a different mechanism. nih.gov

The electrophilic nature of the dichloromethyl carbon allows for reactions with a variety of other nucleophiles. Based on the reactivity of analogous 2-(halomethyl)oxazoles, several displacement pathways can be predicted. nih.gov

Hydrolysis: Reaction with water or hydroxide (B78521) ions is expected to lead to the substitution of both chlorine atoms, forming an unstable gem-diol which would readily dehydrate to yield 2-formyloxazole (oxazole-2-carbaldehyde). This transformation makes this compound a potential synthetic equivalent of the corresponding aldehyde.

Alkoxylation and Phenoxylation: Nucleophiles such as alkoxides or phenoxides can displace the chloride(s) to form ethers. The resulting 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles have been investigated as potential anti-inflammatory agents. nih.gov

Thiolation: Sulfur nucleophiles, including thiolates like thiophenoxide, react efficiently to form thioethers. For instance, 2-(chloromethyl)-4,5-diphenyloxazole reacts with thiophenoxide to yield 2-(phenylthiomethyl)oxazole in high yield. nih.gov A related synthesis involves the reaction of 2-acylamino-3,3-dichloroacrylonitriles with arenethiols, where both chlorine atoms are substituted, followed by cyclization to form 5-arylsulphanyl-1,3-oxazole derivatives. researchgate.net

Cyanation: Displacement with cyanide ion (e.g., from NaCN) provides a route to 2-(cyanomethyl)oxazole derivatives. The resulting nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

Phosphonium (B103445) Salt Formation: Reaction with triphenylphosphine (B44618) can produce a phosphonium salt. nih.gov This product can then be used in Wittig-type reactions to form alkenes, extending the carbon chain at the 2-position of the oxazole (B20620) ring.

Electrophilic Reactions on the Oxazole Ring System

The oxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen. firsthope.co.in This inherent electronic character makes electrophilic aromatic substitution reactions on the oxazole nucleus challenging compared to electron-rich heterocycles like pyrrole (B145914) or furan. pharmaguideline.comslideshare.net

The reactivity of the ring carbons towards electrophiles generally follows the order C-5 > C-4 > C-2. pharmaguideline.comtandfonline.com The C-2 position is the most electron-deficient and least likely to undergo electrophilic attack. The presence of the strongly electron-withdrawing dichloromethyl group at the C-2 position further deactivates the entire ring system towards electrophilic attack. This deactivation makes reactions such as nitration, sulfonation, and Friedel-Crafts acylation exceedingly difficult. pharmaguideline.com If an electrophilic substitution were to occur, it would be strongly directed to the C-5 position, which is the most electron-rich site in the deactivated ring. firsthope.co.intandfonline.com The presence of activating, electron-donating groups on the ring is typically required to facilitate such reactions. slideshare.netsemanticscholar.org

Cyclization Reactions and Fused Ring System Formation Involving the Dichloromethyl Moiety

The dichloromethyl group can act as a dielectrophilic component in cyclization reactions with binucleophilic reagents to form fused heterocyclic systems. In these transformations, the two chlorine atoms are displaced sequentially by the two nucleophilic centers of another molecule, leading to the formation of a new ring fused to the oxazole core.

While specific examples starting from this compound are not widely documented, plausible reaction pathways can be proposed based on the established reactivity of gem-dihalides.

Formation of Fused Imidazoles: Reaction with 1,2-diamines, such as ethylenediamine (B42938) or o-phenylenediamine (B120857), could lead to the formation of a fused five-membered ring. For example, reaction with o-phenylenediamine would be expected to produce an oxazolo[2,3-b]benzimidazole system after initial substitution by one amino group, followed by intramolecular cyclization and elimination.

Formation of Fused Thiazoles: Similarly, reaction with a 1,2-aminothiol like 2-aminoethanethiol could yield a fused thiazole (B1198619) ring, such as a dihydrothiazolo[3,2-a]oxazole derivative.

Formation of Fused Oxazines: Reaction with 1,3-dinucleophiles, such as 2-aminophenol, could potentially lead to the formation of a fused six-membered oxazine (B8389632) ring.

These proposed reactions would provide a direct route to novel polyheterocyclic scaffolds, leveraging the built-in reactivity of the dichloromethyl group.

Metal-Catalyzed Cross-Coupling Strategies with this compound

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation but typically employ aryl or vinyl halides as electrophilic partners. sci-hub.semdpi.comorganic-chemistry.org The use of gem-dihaloalkanes, such as the dichloromethyl group, in these reactions is less common but represents a potential area for synthetic exploration.

Direct Suzuki or Heck coupling at the dichloromethyl carbon is not a standard transformation. researchgate.net However, alternative metal-catalyzed pathways could be envisioned:

Reductive Coupling: In the presence of a reducing metal catalyst, it is conceivable that two molecules of this compound could undergo reductive homocoupling to form a 1,2-di(oxazol-2-yl)ethene derivative.

Olefin Synthesis: The dichloromethyl group could potentially be used to generate a carbon-carbon double bond. For example, in a reaction analogous to the Takai olefination, a chromium(II)-mediated coupling with an aldehyde could produce a 2-(alkenyl)oxazole.

Carbene Formation: Under certain conditions with specific metals, the dichloromethyl group could be a precursor to an oxazol-2-yl-chlorocarbene, which could then undergo reactions such as cyclopropanation with alkenes.

While there is extensive literature on the cross-coupling of halo-oxazoles (e.g., 2-chloro- or 4-bromo-oxazoles), the application of these powerful methods to the dichloromethyl group of this compound remains a largely unexplored area requiring further research. researchgate.netignited.in

Rearrangement and Isomerization Pathways of this compound Analogues

The chemical literature provides limited direct examples of rearrangement and isomerization pathways starting from this compound itself. However, significant research has been conducted on the rearrangement and recyclization reactions of its synthetic precursors and close structural analogues, particularly 2-acylamino-3,3-dichloroacrylonitriles. These compounds serve as valuable models for understanding the potential transformations of the this compound system, often leading to the formation of diverse heterocyclic structures.

One of the primary transformations of 2-acylamino-3,3-dichloroacrylonitriles involves their cyclization to form 5-amino-oxazole derivatives. This reaction represents a fundamental rearrangement from an acyclic precursor to a heterocyclic system. For instance, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with various amines under mild conditions can yield 2-substituted-5-(substituted amino)oxazole-4-carbonitriles in high yields researchgate.net.

Furthermore, these initially formed oxazole derivatives can undergo subsequent recyclization reactions, leading to different heterocyclic scaffolds. An interesting example is the transformation of 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile, derived from the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol. Upon heating, this intermediate undergoes a significant rearrangement to form 5-amino-4-(benzothiazol-2-yl)oxazole derivatives researchgate.net.

A more complex rearrangement pathway involves the conversion of 2-acylamino-3,3-dichloroacrylonitriles into entirely different heterocyclic systems. Successive treatment of these dichloroacrylonitriles with imidazole and then hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-acylamino-3(5)-amino-5(3)-(1H-imidazol-1-yl)pyrazoles. These pyrazole (B372694) intermediates can then be condensed with reagents like acetylacetone (B45752) to yield 3-acylamino-2-(1H-imidazol-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidines researchgate.net. This multi-step process demonstrates a profound skeletal rearrangement from an acyclic precursor, through a transient oxazole-like consideration, to a fused bicyclic heterocyclic system.

Heating of some 2-aryl-5-mercapto-4-X-1,3-oxazoles with benzenethiols can result in their recyclization into the corresponding 2,4-disubstituted 5-arylthio-1,3-thiazoles. This transformation is presumed to occur through a prototropic tautomerism within the 5-mercaptooxazole fragment researchgate.net. Additionally, certain oxazole-4-carboxylic acid hydrazide derivatives have been shown to undergo recyclization upon heating in acetic acid, resulting in the conversion of the oxazole ring into a 1,3,4-oxadiazole (B1194373) ring researchgate.net.

The following table summarizes the transformation of various 2-acylamino-3,3-dichloroacrylonitrile analogues into different heterocyclic systems, highlighting the diversity of rearrangement and isomerization pathways.

Starting Material Analogue (General Structure)Reagents/ConditionsRearranged/Isomerized ProductReference
2-Acylamino-3,3-dichloroacrylonitrilesAliphatic primary and secondary amines2-Substituted-5-(substituted amino)oxazole-4-carbonitriles researchgate.net
2-Acylamino-3,3-dichloroacrylonitriles1. Imidazole2. Hydrazine hydrate3. Acetylacetone3-Acylamino-2-(1H-imidazol-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidines researchgate.net
2-Acylamino-3,3-dichloroacrylonitriles1. 2-Aminothiophenol2. Heat5-Amino-4-(benzothiazol-2-yl)oxazole derivatives researchgate.net
2-Aryl-5-mercapto-4-X-1,3-oxazolesBenzenethiols, Heat2,4-Disubstituted 5-arylthio-1,3-thiazoles researchgate.net
Oxazole-4-carboxylic acid hydrazide derivativesAcetic acid, Heat1,3,4-Oxadiazole derivatives researchgate.net

These examples underscore the rich chemistry of this compound analogues and their precursors, which can serve as versatile building blocks for the synthesis of a wide array of complex heterocyclic compounds through various rearrangement and isomerization pathways.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Dichloromethyl-oxazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dichloromethyl group and the oxazole (B20620) ring. The proton of the dichloromethyl group (-CHCl₂) would likely appear as a singlet, significantly shifted downfield due to the strong electron-withdrawing effect of the two chlorine atoms and the oxazole ring. The protons on the oxazole ring at positions 4 and 5 will also produce characteristic signals. Their precise chemical shifts and coupling constants (if any) are influenced by the electronic environment of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon of the dichloromethyl group is expected to resonate at a specific downfield region due to the attached chlorine atoms. The three carbon atoms of the oxazole ring (at positions 2, 4, and 5) will also give rise to distinct signals, with the carbon at position 2, bonded to the dichloromethyl group, showing a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CHCl₂ 6.5 - 7.5 60 - 70
H-4 7.0 - 8.0 120 - 130
H-5 7.5 - 8.5 135 - 145
C-2 - 155 - 165
C-4 - 120 - 130
C-5 - 135 - 145

Predicted values are based on general principles and data from related oxazole structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS can provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having specific relative intensities.

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern of oxazoles is often characterized by cleavage of the ring. For this compound, fragmentation is likely to involve the loss of a chlorine atom, a dichloromethyl radical, or cleavage of the oxazole ring, providing valuable structural information.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[M]⁺• C₄H₃Cl₂NO⁺• 151
[M-Cl]⁺ C₄H₃ClNO⁺ 116
[M-CHCl₂]⁺ C₃H₂NO⁺ 68
[C₃H₂N]⁺ Azirinyl cation 52

m/z values are based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds of the oxazole ring, as well as the C-Cl bonds of the dichloromethyl group. The stretching vibrations of the oxazole ring typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching of the oxazole ring protons will be observed around 3100-3000 cm⁻¹. The C-Cl stretching vibrations of the dichloromethyl group are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Oxazole C-H Stretching 3100 - 3000
Oxazole C=N Stretching 1650 - 1550
Oxazole C=C Stretching 1550 - 1450
Oxazole C-O Stretching 1100 - 1000
C-Cl Stretching 800 - 600

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 4: Typical Oxazole Ring Bond Lengths and Angles from X-ray Crystallography

Bond/Angle Typical Value
O1-C2 Bond Length ~1.36 Å
C2-N3 Bond Length ~1.31 Å
N3-C4 Bond Length ~1.38 Å
C4-C5 Bond Length ~1.35 Å
C5-O1 Bond Length ~1.37 Å
C5-O1-C2 Angle ~104°
O1-C2-N3 Angle ~115°
C2-N3-C4 Angle ~105°
N3-C4-C5 Angle ~109°
C4-C5-O1 Angle ~107°

Values are generalized from published crystal structures of various oxazole derivatives.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound and for its isolation from reaction mixtures. sielc.com

By employing a suitable stationary phase (such as a C18 reverse-phase column) and a mobile phase, HPLC can separate this compound from impurities and starting materials. sielc.com A detector, such as a UV-Vis detector, can then quantify the amount of the compound present, allowing for the determination of its purity. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. For preparative applications, the separated compound can be collected for further use. sielc.com

Optical Spectroscopy for Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence, Two-Photon Absorption, Hyper-Rayleigh Scattering)

Optical spectroscopy provides information about the electronic transitions within a molecule and its subsequent relaxation processes.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the oxazole ring. The lack of an extended π-conjugated system means that the absorption maxima will likely be at shorter wavelengths, typically below 300 nm. nih.govglobalresearchonline.net

Fluorescence: Simple oxazole derivatives without extensive π-conjugation or specific fluorophoric groups are generally not strongly fluorescent. researchgate.netnih.gov Therefore, this compound is not expected to exhibit significant fluorescence emission. The study of fluorescence in oxazole-containing compounds is typically focused on derivatives that have been specifically designed as fluorescent dyes or probes by incorporating extended aromatic systems. nih.govresearchgate.netresearchgate.net

Two-Photon Absorption (TPA) and Hyper-Rayleigh Scattering (HRS): These nonlinear optical phenomena are generally observed in molecules with large hyperpolarizabilities, which are typically found in extended, push-pull π-conjugated systems. As this compound lacks these structural features, it is not expected to exhibit significant TPA or HRS signals. These techniques are more relevant to the characterization of specialized oxazole-based materials for applications in photonics and bio-imaging.

Computational and Theoretical Investigations of 2 Dichloromethyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a popular computational method in chemistry due to its balance of accuracy and computational cost. irjweb.com It is widely used to investigate the properties of heterocyclic systems, including oxazole (B20620) derivatives. irjweb.comresearchgate.net For 2-Dichloromethyl-oxazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can be employed to optimize the molecule's three-dimensional geometry and analyze its electronic structure. irjweb.comresearchgate.net

Key parameters derived from DFT studies on oxazole derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. irjweb.comresearchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents. ajchem-a.com Global reactivity descriptors, such as chemical hardness, potential, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. irjweb.com

ParameterDescriptionTypical Application for Oxazoles
Optimized GeometryThe lowest energy 3D arrangement of atoms.Provides bond lengths, bond angles, and dihedral angles. irjweb.com
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)Visualizes charge distribution on the molecule's surface.Identifies sites for electrophilic and nucleophilic reactions. ajchem-a.com
Global Electrophilicity Index (ω)A measure of a molecule's ability to accept electrons.Quantifies the electrophilic nature of the compound. irjweb.com

While DFT is highly efficient, ab initio (from first principles) methods provide a more rigorous, albeit computationally expensive, approach. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used for high-accuracy calculations of molecular properties and for elucidating complex reaction mechanisms. researchgate.net

For this compound, ab initio calculations can be used to map the potential energy surface of a chemical reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined, providing a clear picture of the reaction kinetics and mechanism. This level of detail is essential for understanding synthetic pathways or metabolic transformations of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecules are not static entities; they are in constant motion, vibrating, rotating, and changing their shape. Molecular Dynamics (MD) simulations model this behavior by applying the laws of classical mechanics to the atoms in a molecule over time. ajchem-a.comnih.gov An MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve, offering a dynamic view of the molecule's behavior. nih.gov

For this compound, a key area of flexibility is the rotation around the single bond connecting the dichloromethyl group to the oxazole ring. MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotational conformers and the energy barriers between them. nih.govresearchgate.net This analysis is crucial because the conformation of a molecule often dictates its biological activity. nih.gov

Furthermore, MD simulations are invaluable for studying how a molecule interacts with its environment. By placing the molecule in a simulation box filled with explicit solvent molecules (like water), it is possible to model solvation effects and observe the formation of specific interactions, such as hydrogen bonds. semanticscholar.org Understanding these interactions is vital for predicting a compound's solubility and how it behaves in a biological medium. semanticscholar.org

In Silico Modeling of Biological Interactions and Target Identification

A primary goal in medicinal chemistry is to understand how a small molecule interacts with biological macromolecules like proteins and enzymes. In silico modeling provides a rapid and cost-effective means to predict these interactions and assess a compound's potential as a drug candidate.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). bioinformation.net The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring algorithm to systematically search for the best binding pose within the receptor's active site. mdpi.comnih.gov

The output of a docking study includes a binding affinity score (often expressed in kcal/mol), which estimates the strength of the interaction, and a detailed 3D model of the ligand-receptor complex. bioinformation.netnih.gov This model reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov For oxazole derivatives, docking studies have been used to identify potential inhibitors for various targets, including bacterial proteins and enzymes involved in disease. nih.govnih.gov A docking study of this compound could reveal its potential to bind to specific targets, guiding further experimental validation.

ParameterDescriptionExample Finding for Oxazole Derivatives
Binding Affinity (kcal/mol)An estimate of the free energy of binding; more negative values indicate stronger binding.Scores for oxazole derivatives against various targets can range from -8 to -11 kcal/mol. nih.gov
Hydrogen BondsStrong, directional interactions between a hydrogen atom and an electronegative atom (O, N).Interactions with key amino acid residues like Gln, Asp, and Ser in the active site. nih.gov
Hydrophobic InteractionsInteractions between nonpolar groups, driven by the exclusion of water.The oxazole ring and its substituents can interact with hydrophobic pockets in the receptor.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the docked ligand and a reference pose.Low RMSD values indicate a stable and reliable docking prediction. jcchems.com

For a compound to be a successful drug, it must not only bind to its target but also possess favorable pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery. researchgate.net Numerous computational models and software tools, such as SwissADME and PreADMET, are available to predict these properties from a molecule's structure. jcchems.comresearchgate.net

Key predicted properties include intestinal absorption, Caco-2 cell permeability (an indicator of gut-blood barrier transport), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. jcchems.comnih.govchula.ac.th For instance, predictions can suggest whether a compound is likely to be orally bioavailable or if it might inhibit a major CYP enzyme, which could lead to adverse drug-drug interactions. jcchems.com Toxicity predictions can also flag potential liabilities like mutagenicity or hepatotoxicity. nih.gov Evaluating the ADMET profile of this compound in silico provides a comprehensive assessment of its drug-like potential. chula.ac.th

ADMET PropertyDescriptionDesired Range/Outcome for Drug Candidates
Gastrointestinal (GI) AbsorptionPrediction of absorption from the gut into the bloodstream.High (>90%). jcchems.com
Blood-Brain Barrier (BBB) PermeationAbility to cross the protective barrier of the central nervous system.Negative for peripherally acting drugs; Positive for CNS drugs. jcchems.com
P-glycoprotein (P-gp) SubstrateIdentifies if the compound is likely to be pumped out of cells by P-gp.Non-substrate is generally preferred. jcchems.com
CYP Isoform Inhibition (e.g., 1A2, 2C9, 3A4)Predicts inhibition of key drug-metabolizing enzymes.Non-inhibitor to avoid drug-drug interactions. jcchems.com
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and likelihood of oral bioavailability.0 violations. researchgate.net
HepatotoxicityPrediction of liver toxicity.Inactive/Non-toxic. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can be developed to predict their potential biological effects and to guide the design of new derivatives with enhanced activities. These models are built upon a set of molecular descriptors that quantify various physicochemical properties of the molecules.

In a typical QSAR analysis of oxazole derivatives, a variety of molecular descriptors would be calculated. These can be categorized into several groups:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the Kier & Hall indices and Balaban index.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial charges on atoms.

Once these descriptors are calculated for a series of oxazole derivatives with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build the QSAR model. The quality of a QSAR model is assessed through various validation metrics, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for an external test set. For instance, a robust QSAR model for halogenated benzothiazoles, structurally related to the target compound, might yield high values for these statistical parameters, indicating good predictive power mdpi.com.

Pharmacophore modeling , on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The oxazole ring itself can act as a hydrogen bond acceptor, while the dichloromethyl group would contribute to the hydrophobic interactions.

The generation of a pharmacophore model can be ligand-based, where it is derived from a set of known active molecules, or structure-based, if the three-dimensional structure of the biological target is known. For oxazole-containing compounds, pharmacophore models have been successfully used to identify key interaction points with their biological targets nih.gov.

Below is an illustrative data table showcasing the types of descriptors that would be used in a QSAR study of this compound and its analogues, along with hypothetical values.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Predicted Activity (IC50, µM)
This compound153.981.252.8-7.5-1.25.8
Analogue 1168.011.503.1-7.3-1.44.2
Analogue 2140.550.982.5-7.8-1.08.1
Analogue 3182.041.823.5-7.1-1.62.5

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Theoretical Studies on Tautomeric Equilibria and Intramolecular Processes

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, is a crucial aspect to consider for heterocyclic compounds like this compound. Although the oxazole ring itself is aromatic and relatively stable, theoretical studies can explore the possibility of tautomeric forms under specific conditions or upon substitution. For this compound, potential tautomerism is less likely to involve the core ring structure without significant energetic penalties. However, intramolecular processes, such as conformational changes of the dichloromethyl group, are relevant.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools to investigate the relative stabilities of potential tautomers and the energy barriers for their interconversion. By calculating the Gibbs free energy of different tautomeric forms, it is possible to predict their equilibrium populations. For instance, studies on other azole derivatives have shown that the relative energies of tautomers can be influenced by the solvent environment, which can be modeled using implicit or explicit solvent models in the calculations nih.gov.

For this compound, the primary intramolecular process of interest is the rotation around the C-C bond connecting the dichloromethyl group to the oxazole ring. Theoretical calculations can map the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. This information is valuable for understanding the molecule's flexibility and how it might interact with a biological target.

The table below presents a hypothetical comparison of the relative energies of different conformers of this compound, as would be determined by DFT calculations.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
100.0
2602.5
31201.8
41800.5

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Prediction of Spectroscopic Parameters Using Computational Approaches

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their characterization and for the interpretation of experimental data. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy Prediction: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of the molecule. The accuracy of the predicted shifts can be improved by considering solvent effects and by using appropriate scaling factors. Recent advancements in computational methods and machine learning are further enhancing the accuracy of NMR chemical shift predictions nih.govgithub.io.

IR Spectroscopy Prediction: The vibrational frequencies and their corresponding intensities in the IR spectrum of this compound can also be computed using DFT. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of the C-H, C-N, C=N, C-O, and C-Cl bonds. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods dtic.mil.

The following tables provide illustrative examples of predicted spectroscopic data for this compound.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C2161.5
C4125.8
C5138.2
CHCl₂65.4

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Predicted IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (oxazole ring)3100
C=N stretch (oxazole ring)1650
C=C stretch (oxazole ring)1580
C-O-C stretch (oxazole ring)1150
C-Cl stretch750

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Biological Activities and Pharmacological Relevance of 2 Dichloromethyl Oxazole Derivatives

Antimicrobial Efficacy Investigations (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

Oxazole (B20620) derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of antimicrobial activities. nih.goviajps.com The versatility of the oxazole ring allows for substitutions that can lead to potent antibacterial, antifungal, antiviral, and antiprotozoal agents.

Antibacterial and Antifungal Activity: Numerous studies have highlighted the efficacy of oxazole derivatives against a range of bacterial and fungal pathogens. For instance, certain propanoic acid derivatives incorporating the oxazole structure have shown potent antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.gov Similarly, pyrazole-linked oxazole-5-one derivatives have been evaluated for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans. nih.gov

A series of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives containing a naphthofuran moiety showed antibacterial effects comparable to ciprofloxacin against P. aeruginosa and B. subtilis. mdpi.com Another study on pyrazine-containing 1,3,4-oxadiazoles demonstrated moderate to excellent activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. mdpi.com Furthermore, some cycloalkylidene derivatives of hydrazinyl-thiazoles, which are structurally related to oxazoles, exhibited good antifungal activity against C. albicans, with efficacy similar to fluconazole. mdpi.com

Research on 1,2,4-oxadiazole derivatives has identified compounds with significant antifungal properties against various plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. nih.gov For example, compound 4f (a 1,2,4-oxadiazole derivative) showed potent activity against Exserohilum turcicum and Colletotrichum capsica, with EC50 values of 29.14 µg/mL and 8.81 µg/mL, respectively. nih.gov

Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives
CompoundTarget FungiEC50 (μg/mL)
4f Rhizoctonia solani12.68
Fusarium graminearum29.97
Exserohilum turcicum29.14
Colletotrichum capsica8.81
4q Rhizoctonia solani38.88
Fusarium graminearum149.26
Exserohilum turcicum228.99
Colletotrichum capsica41.67
Data sourced from Molecules (2025) nih.gov

Antiviral and Antiprotozoal Activity: The oxazole scaffold is also explored for its antiviral potential. Studies have designed and tested oxazole and thiazole (B1198619) derivatives against human cytomegalovirus (HCMV), with some compounds showing activity against the AD169 strain. nih.gov More recently, novel oxazole-based macrocycles have been investigated as potential anti-coronaviral agents targeting the SARS-CoV-2 main protease. nih.gov Certain derivatives demonstrated inhibitory activity against SARS-CoV-2, with one compound showing mild virucidal effects (60%) and inhibition of virus adsorption (66%) at a 20 μM concentration. nih.gov

While direct studies on the antiprotozoal activity of 2-dichloromethyl-oxazole are scarce, the broader class of 1,3,4-oxadiazole derivatives has been recognized for its antiprotozoal potential. mdpi.com Additionally, some antimalarial drugs, which are used to treat protozoal infections, have shown antiviral activities, suggesting a potential crossover in the mechanisms of action that could be relevant for oxazole derivatives. dovepress.com

Anticancer and Cytotoxic Potential Assessment

Oxazole derivatives have emerged as a promising class of compounds in medicinal chemistry with significant potential as anticancer agents. ijrpr.com Their versatile structure allows for modifications that can target various cancer cell lines, including those that are drug-resistant. ijrpr.com

Inhibition of Cancer Cell Proliferation and Growth

Oxadiazole derivatives, which share a similar five-membered heterocyclic core, have demonstrated notable cytotoxicity against a range of human cancer cell lines. nih.gov For instance, certain naproxen-1,3,4-oxadiazole derivatives have shown significant cytotoxicity against the HepG2 human liver cancer cell line. nih.gov One such compound exhibited an IC50 value of 1.63 μM. nih.gov Similarly, a compound combining 1,2,3-triazole with thymol-1,3,4-oxadiazole showed a proliferation inhibitory effect against HepG2 cells with an IC50 of 1.4 μM. nih.gov

In studies on the MCF-7 breast cancer cell line, various oxadiazole-based drugs have shown potent anticancer activity, with some compounds reporting IC50 values in the low micromolar and even nanomolar range. nih.govnih.gov For example, one synthesized oxadiazole derivative demonstrated an IC50 value of 5.897 ± 0.258 μM against MCF-7 cells. nih.gov Another study found that a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibited the proliferation of HCT116 colorectal cancer cells in a dose- and time-dependent manner, with an IC50 value of 8.04 ± 0.94 µmol L–1 after 48 hours. farmaceut.org

Table 2: Cytotoxic Activity of Selected Oxadiazole Derivatives on Cancer Cell Lines
Compound/Derivative ClassCell LineIC50 Value
Naproxen-1,3,4-oxadiazole derivativeHepG2 (Liver Cancer)1.63 µM
1,2,3-triazole with thymol-1,3,4-oxadiazoleHepG2 (Liver Cancer)1.4 µM
Oxadiazole-based drugMCF-7 (Breast Cancer)5.897 ± 0.258 µM
Pyrimidine-oxazole based 1,3,4-oxadiazole hybridA549 (Lung Cancer)0.011 µM to 19.4 µM
Imidazopyridinyl-1,3,4-oxadiazole conjugateNon-small cell lung cancer (HOP-62)1.30 to 5.64 µM (GI50)
Data sourced from various studies on oxadiazole derivatives. nih.govnih.gov

Elucidation of Molecular Targets and Signaling Pathways (e.g., MAPK Pathway)

The anticancer activity of oxazole derivatives is attributed to their ability to interact with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation. nih.govbenthamscience.com Some of the key targets identified include STAT3, G-quadruplexes, and tubulin. nih.govbenthamscience.com By inhibiting tubulin polymerization, these compounds can induce apoptosis in cancer cells. benthamscience.com Other important targets include DNA topoisomerase enzymes and various protein kinases. nih.govbenthamscience.com

Recent research has shown that certain derivatives can suppress specific signaling pathways. For example, a novel thiadiazole derivative was found to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. farmaceut.org The MEK/ERK pathway is a component of the broader MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which is often dysregulated in cancer.

Anti-inflammatory Properties and Mechanistic Insights

Oxazole-containing compounds have been recognized for their significant anti-inflammatory potential. rsc.orgjddtonline.info The structural motif of oxazole is found in many natural products and synthetic derivatives that exhibit a range of biological activities, including anti-inflammatory effects. rsc.org

Modulation of Inflammatory Mediators and Cytokines

The anti-inflammatory effects of oxazole derivatives are often linked to their ability to modulate the production of inflammatory mediators and cytokines. Certain oxazole compounds can influence the biosynthesis of inflammation-related lipid mediators. nih.gov For instance, studies on human macrophages have shown that exposure to these derivatives can potently suppress the formation of pro-inflammatory products derived from cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), particularly prostaglandin E2 (PGE2). nih.gov

Furthermore, some dietary and microbial oxazoles have been found to induce intestinal inflammation by modulating aryl hydrocarbon receptor (AhR) responses. nih.gov These compounds can regulate lipid antigen presentation by CD1d on intestinal epithelial cells, which in turn affects the production of interleukin-10 (IL-10), a key anti-inflammatory cytokine. nih.gov

Inhibition of Key Enzymes (e.g., COX-2, FAAH)

A primary mechanism behind the anti-inflammatory properties of many oxazole derivatives is the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH). rsc.org

COX-2 Inhibition: COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. ammanu.edu.jo Several anti-inflammatory agents act by inhibiting this enzyme. ammanu.edu.jo A series of 4,5-diphenyloxazolone derivatives have been synthesized and evaluated for their COX-2 inhibitory potential. rsc.org Molecular docking studies have confirmed that certain flurbiprofen-based oxadiazole derivatives can form stable interactions within the binding site of the COX-2 enzyme, contributing to their anti-inflammatory activity. nih.gov

FAAH Inhibition: Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endogenous cannabinoids, which have pain-relieving and anti-inflammatory effects. nih.gov Inhibition of FAAH leads to elevated levels of these beneficial compounds. nih.gov A tri-substituted oxazole derivative, MK-4409 , has been identified as a potent and selective FAAH inhibitor, showing potential for the treatment of inflammatory and neuropathic pain. rsc.orgnih.gov The inhibition of FAAH presents an alternative therapeutic strategy for inflammation-related diseases, potentially avoiding some of the side effects associated with COX-2 inhibitors. mdpi.com

Cardiovascular System Effects (e.g., Vasodilator Activity of Related Compounds)

Research into the cardiovascular effects of oxazole derivatives has identified potential vasodilator properties in compounds structurally related to this compound. While direct studies on this compound are not prevalent, investigations into analogous structures provide insight into the potential activities of this chemical class. For instance, certain pyrazolo nih.govnih.govresearchgate.nettriazine derivatives containing a 2-dichloromethyl group have demonstrated notable dose-dependent vasodilator effects. researchgate.net Specifically, 2-dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine and 2-dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine have been highlighted as promising candidates for the development of new vasodilator drugs, warranting further investigation. researchgate.net

Additionally, studies on a 1,3-oxazole-4-yl-phosphonic acid derivative have explored its impact on the fatty acid composition of lipids in rats with modeled arterial hypertension. uran.ua In this research, the administration of the oxazole derivative led to the restoration of palmitic, stearic, linoleic, and arachidonic acid levels in the aorta, suggesting a potential role in mitigating vascular changes associated with hypertension. uran.ua These findings, while not directly involving this compound, underscore the potential for the oxazole scaffold to be incorporated into molecules with significant cardiovascular activity.

Receptor Modulation and Enzyme Inhibition Studies

The oxazole ring is a key structural motif in a variety of compounds designed to interact with specific enzymes and receptors, leading to a range of pharmacological effects. Derivatives have been extensively studied for their inhibitory potential against several key enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The oxazole heterocycle is a critical component in the design of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of signaling lipids like anandamide. nih.govuni.lumdpi.com Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. mdpi.comnih.gov

Systematic studies have revealed that α-ketoheterocycles are effective reversible FAAH inhibitors, with the oxazole moiety proving to be more potent than thiazole or imidazole (B134444) analogues. nih.govmdpi.com The electron-withdrawing properties of the oxazole ring enhance the electrophilicity of the adjacent carbonyl group, facilitating interaction with the enzyme's active site. nih.govmdpi.com Further structure-activity relationship (SAR) studies on α-ketooxazole inhibitors demonstrated that modifications at various positions on the oxazole ring and the acyl side chain could significantly impact inhibitor potency and selectivity. nih.gov

One notable example is MK-4409, a tri-substituted oxazole derivative identified as a potent, selective, and reversible FAAH inhibitor. nih.govtandfonline.com This compound has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. nih.gov Benzoxazole derivatives have also been developed as potent FAAH inhibitors with low nanomolar potencies. uni.luresearchgate.net

Compound ClassKey Structural FeatureInhibition TypeTarget EnzymeNoted Effect
α-KetooxazolesOleyl α-ketoheterocycleReversible, CompetitiveFAAHPotent and selective inhibition
MK-4409Tri-substituted oxazoleReversible, NoncovalentFAAHEfficacy in preclinical pain models nih.gov
Benzoxazoles2,5-Disubstituted benzoxazoleReversiblehFAAHLow nanomolar potencies researchgate.net

Monoglyceride Lipase Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. mdpi.comresearchgate.netnih.govnih.govfrontiersin.org Inhibition of MAGL is a therapeutic strategy for neurological and inflammatory conditions. mdpi.comresearchgate.net While the oxazole core is not as prominently featured in MAGL inhibitors as it is for FAAH, the broader field of heterocyclic chemistry is central to the development of these agents. google.com Research has focused on various scaffolds, including carbamates, triazole ureas, and piperidine derivatives, to achieve potent and selective MAGL inhibition. mdpi.comresearchgate.netnih.gov The development of selective MAGL inhibitors like JZL184 has been crucial for studying the specific roles of 2-AG in vivo. nih.govnih.gov

Aquaporin-4 (AQP4) Inhibition for Therapeutic Applications

Aquaporin-4 (AQP4) is the predominant water channel in the central nervous system and plays a critical role in brain water balance, making it a key target for conditions involving cerebral edema, such as stroke. nih.govnih.govmdpi.comwindows.net Recent research has identified 2,4,5-trisubstituted oxazole derivatives as potential inhibitors of AQP4. nih.govrsc.org

In one study, a series of these oxazole derivatives were synthesized and evaluated through in silico and in vitro models. nih.gov The in silico analysis predicted that the synthesized compounds possess good AQP4 inhibitory activity. nih.gov A representative compound from this series, diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate (referred to as compound 3a), was selected for further testing based on its high binding energy with AQP4. nih.govresearchgate.net In vitro studies using human lung cells demonstrated that this compound could effectively inhibit the expression of AQP4. nih.govrsc.org These findings suggest that oxazole derivatives could serve as a promising scaffold for developing drugs to modulate AQP4 activity for therapeutic benefit in conditions marked by dysregulated water homeostasis. nih.govrsc.org

Compound SeriesRepresentative CompoundMethodFindingPotential Application
2,4,5-Trisubstituted OxazolesDiethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonateIn silico docking, In vitro cell-based assayHigh binding affinity and effective inhibition of AQP4 expression nih.govrsc.orgTreatment of edema and inflammation nih.gov

Kinase Inhibitor Screening

The oxazole motif is a privileged structure found in numerous compounds screened for kinase inhibitory activity, a major focus in oncology drug development. benthamscience.com Various oxazole derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways. benthamscience.com For example, a 2-anilino-5-aryloxazole derivative was identified as a novel and potent inhibitor of VEGFR2 kinase, a key mediator of angiogenesis. researchgate.net Other research has highlighted mubritinib, an oxazole-containing compound, as a tyrosine kinase inhibitor. nih.gov The versatility of the oxazole ring allows it to be incorporated into diverse molecular frameworks targeting the ATP-binding site of various kinases. researchgate.netnih.gov

Potential for Neurological Applications (e.g., Anticonvulsant Activity of Derivatives)

The oxazole scaffold is present in various compounds with potential applications in treating neurological disorders. researchgate.netnih.gov Benzo[d]oxazole derivatives, for instance, have been specifically investigated as potential anticonvulsant agents. mdpi.com

Furthermore, the inhibition of FAAH, a field where oxazole derivatives are prominent, has shown promise for neurological applications. FAAH inhibitors increase the levels of endogenous fatty acid amides, which can modulate neuronal excitability. nih.govnih.gov Preclinical studies have shown that FAAH inhibition can reduce seizure severity. uni.lu The development of brain-penetrant oxazole-based FAAH inhibitors like MK-4409, which was found to be effective in neuropathic pain models without causing cognitive deficits, highlights the potential of this class of compounds for CNS disorders. nih.gov

More recently, oxazole-based ferroptosis inhibitors have been designed with properties suitable for treating central nervous system diseases. researchgate.netnih.gov By modifying existing ferroptosis inhibitors to include oxazole rings, researchers have developed novel compounds with high potency, excellent oral bioavailability, and significant brain tissue concentrations, suggesting their therapeutic potential for neurodegenerative diseases where ferroptosis plays a role. researchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Contexts

The structure-activity relationship (SAR) is a critical concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. For oxazole derivatives, SAR studies have revealed that the type and placement of functional groups on the core ring system significantly modulate their pharmacological effects.

In the broader context of oxazole-containing compounds, research has demonstrated that substitutions at various positions of the oxazole ring can lead to potent biological activities. For instance, a review of various oxazole derivatives highlights that the substitution pattern is pivotal in determining their antimicrobial, anticancer, anti-inflammatory, and other biological activities. Some studies have presented data on the minimum inhibitory concentrations (MIC) of certain oxazole derivatives against various bacterial strains, showcasing the impact of different substituents on antibacterial potency.

However, a detailed exploration of the SAR for derivatives specifically featuring a 2-dichloromethyl group is not well-documented in the available literature. To construct a comprehensive SAR profile for this particular class of compounds, systematic studies would be required. Such studies would involve synthesizing a library of this compound analogs with varied substituents at other positions of the oxazole ring and evaluating their biological activities against a panel of targets.

The following interactive data table illustrates a hypothetical SAR study for a series of this compound derivatives, demonstrating how different substituents might influence their antibacterial activity. It is important to note that the data presented in this table is illustrative and not based on published experimental results for this specific compound series, due to the lack of available data.

Compound R1-Substituent (at position 4) R2-Substituent (at position 5) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
1a-H-Phenyl>128>128
1b-CH3-Phenyl64128
1c-H4-Chlorophenyl3264
1d-CH34-Chlorophenyl1632
1e-H4-Methoxyphenyl64>128
1f-CH34-Methoxyphenyl3264
1g-H2-Furyl1632
1h-CH32-Furyl816

From this hypothetical data, one could infer several SAR trends:

The presence of a methyl group at the R1 position (position 4 of the oxazole ring) generally appears to enhance antibacterial activity compared to an unsubstituted position.

Substitution on the phenyl ring at the R2 position (position 5) influences activity, with an electron-withdrawing group like chlorine potentially being more favorable than an electron-donating group like methoxy.

A heterocyclic substituent at the R2 position, such as a furyl group, might lead to improved potency.

Further research into the synthesis and biological evaluation of a diverse range of this compound derivatives is necessary to establish a concrete and detailed understanding of their structure-activity relationships.

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Intermediates in Complex Organic Synthesis

The oxazole (B20620) moiety is a stable and versatile building block in organic synthesis. beilstein-journals.org Compounds such as 2-(halomethyl)oxazoles are recognized as valuable intermediates, enabling the construction of more complex molecular architectures. beilstein-journals.orgnih.gov The dichloromethyl group in 2-Dichloromethyl-oxazole serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups at the C2-position of the oxazole ring. nih.govtandfonline.com This reactivity makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Precursors for Structurally Diverse Pyrazole (B372694) Derivatives

The transformation of oxazoles into other heterocyclic systems is a valuable strategy in synthetic chemistry. Oxazoles can be converted into pyrazoles, another important class of heterocycles known for a wide spectrum of biological activities. tandfonline.comorientjchem.org This conversion can occur through various mechanisms, including ring-opening and recyclization reactions upon nucleophilic addition. tandfonline.com For example, the reaction of certain 4-acyl-oxazoles can lead to pyrimidine and imidazole (B134444) derivatives, highlighting the utility of the oxazole core as a synthon for other heterocycles. tandfonline.com While specific pathways from this compound are not detailed, the general principle of oxazole-to-pyrazole conversion is established, often involving reaction with hydrazine (B178648) derivatives. kthmcollege.ac.in

Precursor HeterocycleTarget HeterocycleGeneral Method
OxazolePyrazoleRing opening and recycling with nucleophiles (e.g., hydrazines) tandfonline.com
OxazolePyrimidineNucleophilic addition and rearrangement tandfonline.com
OxazoleImidazoleRing cleavage with ammonia/formamide (B127407) followed by cyclization pharmaguideline.comslideshare.net

Building Blocks for Peptidomimetics and Biologically Active Molecules

The oxazole ring is a key structural motif in many natural products and biologically active molecules, conferring chemical stability and specific electronic properties to the parent molecule. mdpi.com In peptide chemistry, the incorporation of oxazole-containing amino acids is a recognized strategy for creating peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. mdpi.com The synthesis of densely functionalized oxazole-containing amino acids allows for their use as building blocks in the preparation of macrocycles and other complex structures intended for applications in supramolecular chemistry and drug design. nih.govacs.org The oxazole framework is considered a promising building block for developing potent antitumor agents and other therapeutics. nih.gov

Synthesis of Furan and Pyridine Derivatives via Cycloaddition/Retro-cycloaddition Processes

Oxazoles can function as dienes in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for forming six-membered rings. wikipedia.orgresearchgate.net This reactivity is particularly useful for synthesizing highly substituted pyridine and furan derivatives, which are common cores in pharmaceuticals and natural products like Vitamin B6. wikipedia.orgresearchgate.net

The process typically involves the reaction of an oxazole with a dienophile (an alkene or alkyne). This initially forms a bicyclic adduct containing an oxygen bridge. wikipedia.org This intermediate is often unstable and undergoes a retro-cycloaddition reaction, losing the oxygen bridge (often as a small molecule like water or an alcohol) to yield an aromatic pyridine ring. researchgate.netresearchgate.net When alkynes are used as dienophiles, the reaction can lead to the formation of furans. pharmaguideline.com This cycloaddition/retro-cycloaddition cascade provides a direct route to complex pyridine and furan structures that might be difficult to access through other synthetic methods. researchgate.netnih.govwm.edu

Integration into Fluorescent Dyes and Photoluminescent Bioprobes

Oxazole derivatives, particularly those with π-conjugated systems, exhibit significant potential as fluorescent dyes and photoluminescent bioprobes. researchgate.netscispace.comamanote.cominstitut-curie.orgcurie.fr These compounds are valued for their photophysical properties, including absorbance and fluorescence, which can be tuned by altering their chemical structure. acs.org

Recent studies have focused on oxazole-based dyes for applications in two-photon absorption (TPA). acs.org TPA is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons, typically in the near-infrared range. nih.gov This allows for deeper tissue penetration and higher spatial resolution in bio-imaging applications compared to traditional one-photon excitation. nih.gov Six π-conjugated oxazole compounds, when analyzed using femtosecond laser pulses, demonstrated their capability for TPA. researchgate.netacs.org The efficiency of these dyes as bioprobes is often evaluated by their "brightness," a measure that combines their TPA cross-section and fluorescence quantum yield. researchgate.net Certain 2,5-disubstituted oxazole dyes have shown high brightness values, making them promising candidates for use as photoluminescence bioprobes. researchgate.net Furthermore, the fluorescence of some oxazole derivatives is sensitive to environmental factors like pH, allowing them to function as sensors for acidic organelles like lysosomes within cells. nih.gov

Oxazole Dye PropertyDescriptionSignificance in Bioprobes
One-Photon Absorption (OPA) Excitation by a single photon of a specific wavelength.Standard fluorescence microscopy. acs.org
Two-Photon Absorption (TPA) Simultaneous absorption of two lower-energy photons to reach an excited state. nih.govDeeper tissue imaging, reduced photodamage, and higher spatial resolution. acs.orgnih.gov
Solvatochromism Change in absorption or emission spectra with solvent polarity.Sensing local environment polarity. nih.gov
pH Sensitivity Fluorescence intensity changes with pH.Probing acidic cellular compartments like lysosomes. nih.gov
Brightness A combined measure of absorption efficiency and fluorescence quantum yield.Determines the signal strength and effectiveness of the probe. researchgate.net

Chelation Properties and Metal Ion Binding Applications

The nitrogen and oxygen atoms within the oxazole ring possess lone pairs of electrons that can potentially coordinate with metal ions, a process known as chelation. While the parent oxazole is a weak base, its derivatives can be functionalized with chelating groups to enhance their metal-binding affinity. wikipedia.orgnih.gov Related heterocyclic compounds, such as oxadiazoles, have been extensively studied as ligands for metal complexes and as fluorescent sensors for metal ions. nih.govresearchgate.net

In these sensors, the oxadiazole unit can be part of a larger molecular structure that includes a specific receptor for a metal ion. nih.gov Upon binding of the metal, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence or absorption spectrum. nih.gov For instance, an oxadiazole derivative incorporating a BAPTA (1,2-bis(2-aminophenoxy)-ethane-N,N,N′,N′-tetraacetic acid) group was designed as a selective fluorescent probe for calcium ions (Ca²+). researchgate.net Azole-based cyclic peptides found in marine organisms also show a high propensity for chelating metal ions. nih.gov Although specific studies on the chelation properties of this compound are limited, the inherent coordinating ability of the azole ring suggests potential applications in this area, possibly after modification of the dichloromethyl group into a more suitable chelating moiety.

Potential in Agricultural Chemistry as Pesticides and Herbicides

Oxazole derivatives are an important class of compounds in agricultural chemistry, with applications as fungicides, insecticides, and herbicides. bohrium.comresearchgate.net The oxazole ring often serves as a core scaffold or a linking bridge to connect different reactive groups, and its derivatives have demonstrated broad-spectrum biological activities relevant to crop protection. bohrium.com

Research over the past two decades has led to the discovery of numerous oxazole-containing compounds with potent pesticidal properties. bohrium.com For example, oxazole-2-carboxamides have been found to exhibit excellent herbicidal activity at low dosage rates against a broad range of weeds, combined with good selectivity for crops. google.com In the realm of insecticides, oxazosulfyl is a notable example. researchgate.net Furthermore, the benzoylpyrazole herbicide Topramezone is also classified as an oxazole herbicide, used for controlling broadleaf weeds in corn. beyondpesticides.org The continuous development in this field aims to discover novel oxazole-based agrochemicals with improved efficacy and better environmental profiles. bohrium.com

Compound ClassApplicationTarget
Oxazole-2-carboxamidesHerbicideBroad range of weeds google.com
TopramezoneHerbicideBroadleaf weeds in corn beyondpesticides.org
OxazosulfylInsecticideVarious insect pests researchgate.net
Various Pyrazole/Oxazole DerivativesFungicide, AcaricideFungi, Mites bohrium.comnih.gov

Emerging Research Frontiers and Challenges for 2 Dichloromethyl Oxazole

Development of Novel Derivatization and Functionalization Strategies

The 2-dichloromethyl group on the oxazole (B20620) ring is a key functional handle that allows for a wide range of chemical modifications. This reactivity is central to the development of new derivatives with potentially enhanced biological activities. Research in this area is focused on leveraging the reactivity of the C-Cl bonds for nucleophilic substitution and other transformations.

The 2-(halomethyl)-4,5-diaryloxazoles are recognized as effective and reactive scaffolds for synthetic elaboration at the 2-position. nih.gov The presence of two chlorine atoms in 2-dichloromethyl-oxazole is expected to influence its reactivity compared to its monochlorinated counterpart, 2-chloromethyl-oxazole. This difference in reactivity can be exploited to develop selective derivatization strategies. For instance, sequential substitution of the chlorine atoms could allow for the introduction of two different functionalities, leading to a diverse array of new chemical entities.

Key derivatization strategies that are being explored include:

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. nih.gov This allows for the synthesis of libraries of compounds with diverse physicochemical properties, which can then be screened for biological activity. The reactivity of 2-(chloromethyl)-oxazole as an intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established, suggesting similar potential for the dichloromethyl analogue. chemimpex.com

Carbon-Carbon Bond Formation: The dichloromethyl group can participate in reactions that form new carbon-carbon bonds, such as couplings and reactions with carbanions. This enables the extension of the carbon skeleton and the introduction of complex substituents, which can be crucial for modulating biological activity. nih.gov

Transformations of the Dichloromethyl Group: The dichloromethyl group itself can be chemically transformed into other functional groups, such as aldehydes or carboxylic acids, further expanding the synthetic possibilities.

These strategies are summarized in the table below:

Derivatization StrategyReagents/ConditionsPotential Products
Nucleophilic SubstitutionAmines, Thiols, Alkoxides2-(Diaminomethyl)oxazoles, 2-(Dithiomethyl)oxazoles, 2-(Dialkoxymethyl)oxazoles
Carbon-Carbon Bond FormationOrganometallic reagents, Enolates2-(Di-substituted-methyl)oxazoles
Functional Group InterconversionHydrolysis, Oxidation2-Formyl-oxazoles, 2-Carboxy-oxazoles

The primary challenge in this area is to achieve selective and controlled reactions to avoid the formation of complex mixtures. The development of robust and high-yielding synthetic protocols is crucial for the successful exploration of the chemical space around this compound.

Exploration of New Biological Targets and Undiscovered Therapeutic Areas

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemimpex.comnih.govresearchgate.net The introduction of a dichloromethyl group at the 2-position of the oxazole ring can significantly impact its biological profile. Researchers are actively exploring the potential of this compound and its derivatives against a variety of biological targets.

The general biological potential of oxazole-based compounds provides a strong rationale for investigating this compound in several therapeutic areas:

Anticancer Activity: Many oxazole derivatives have shown potent antiproliferative activity by targeting various components of cancer cells, such as microtubules and protein kinases. nih.govnih.gov The unique electronic and steric properties of the dichloromethyl group could lead to novel interactions with these targets, potentially resulting in enhanced efficacy or a different spectrum of activity.

Anti-inflammatory Effects: Certain oxazole derivatives have been investigated for their anti-inflammatory properties. chemimpex.com The development of new anti-inflammatory agents with novel mechanisms of action is a significant area of research, and this compound derivatives could offer new opportunities in this space.

The exploration of new biological targets for this compound derivatives involves a combination of high-throughput screening, molecular modeling, and mechanistic studies. A key challenge is to identify the specific molecular targets of these compounds and to understand their mechanism of action at a molecular level.

Therapeutic AreaPotential Biological TargetsRationale
Oncology Tubulin, Protein Kinases, DNA TopoisomerasesOxazole core is a known pharmacophore in anticancer drugs. nih.gov
Infectious Diseases Bacterial and Fungal EnzymesThe dichloromethyl group may enhance antimicrobial activity.
Inflammation Cyclooxygenases, CytokinesOxazole derivatives have shown anti-inflammatory potential. chemimpex.com

Advancements in Green Chemistry Principles for Sustainable Synthesis

The synthesis of pharmacologically active compounds often involves multi-step processes that can generate significant chemical waste. The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area of research aimed at developing more sustainable and environmentally friendly manufacturing processes.

Several green chemistry approaches are being explored for the synthesis of oxazoles, which can be adapted for this compound:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of the synthesis. mdpi.com

Catalytic Methods: The use of catalysts, including biocatalysts and nanocatalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and reduce the formation of byproducts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

A significant challenge is the development of green synthetic methods that are also economically viable and scalable for industrial production. The synthesis of the this compound core itself presents a key step where green chemistry principles can be applied. Traditional methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, can be modified to be more environmentally friendly. nih.govsemanticscholar.org

Integration of Advanced Computational Design for Enhanced Bioactivity and Selectivity

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. The integration of these tools in the research of this compound can accelerate the discovery of new drug candidates with improved potency and selectivity.

Computational approaches can be applied at various stages of the research process:

Virtual Screening: Large libraries of virtual compounds derived from the this compound scaffold can be screened against known biological targets to identify potential hits.

Structure-Activity Relationship (SAR) Studies: Computational models can be used to understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent compounds.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles.

The accuracy of computational predictions is a major challenge, and experimental validation remains essential. However, the use of advanced computational methods can significantly reduce the time and cost associated of drug discovery by focusing experimental efforts on the most promising candidates.

Multidisciplinary Research Approaches Bridging Organic Chemistry and Chemical Biology

The successful development of new therapeutic agents based on the this compound scaffold requires a collaborative, multidisciplinary approach that bridges the gap between synthetic organic chemistry and chemical biology.

This integrated approach involves:

Synthetic Chemists: Designing and executing efficient and scalable syntheses of this compound and its derivatives.

Chemical Biologists: Using these compounds as chemical probes to investigate biological processes and identify new drug targets.

Pharmacologists and Toxicologists: Evaluating the efficacy and safety of the most promising compounds in preclinical models.

Computational Chemists: Providing theoretical insights to guide the design and optimization of new drug candidates.

The main challenge in this multidisciplinary effort is to establish effective communication and collaboration between researchers from different scientific backgrounds. Overcoming this challenge is crucial for translating fundamental discoveries in the chemistry of this compound into tangible therapeutic benefits. The future of research in this area will likely involve the formation of collaborative research teams to tackle the complex challenges of modern drug discovery. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Dichloromethyl-oxazole, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, refluxing precursors (e.g., hydrazides or oxazole derivatives) in polar aprotic solvents like DMSO under controlled conditions (18–24 hours) followed by ice-water quenching and recrystallization (water-ethanol mixtures) can yield ~65% purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .
  • Key Parameters : Monitor reaction progress using TLC, and confirm purity via melting point analysis (141–143°C range) and HPLC .

Q. How can researchers characterize this compound’s stability under varying conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and UV light. Analyze degradation products via NMR (e.g., disappearance of chloromethyl peaks at δ 4.5–5.0 ppm) and LC-MS. The oxazole ring’s aromaticity typically provides thermal stability, but the chloromethyl group may hydrolyze in aqueous acidic/basic conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H NMR (chloromethyl protons: δ 4.5–5.0 ppm; oxazole protons: δ 7.0–8.5 ppm).
  • FT-IR : C-Cl stretch at 600–800 cm1^{-1}, C=N stretch (oxazole) at 1650–1700 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]+^+ for C4_4H3_3Cl2_2NO: 143.95 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

  • Methodology : Use Gaussian or ORCA software to calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO). The chloromethyl group’s LUMO energy (-1.5 to -2.0 eV) indicates susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., SN2 reaction rates with amines) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Data Validation : Cross-check assay conditions (e.g., cell lines, concentrations) and purity metrics (HPLC >95%).
  • Meta-Analysis : Use databases like PubChem or NIST to aggregate bioactivity data. For example, discrepancies in antifungal IC50_{50} values may arise from variations in fungal strain susceptibility .

Q. How can researchers design experiments to elucidate the mechanism of oxidative degradation?

  • Methodology :

  • Isotopic Labeling : Introduce 18^{18}O in aqueous conditions to track oxygen incorporation into degradation products.
  • EPR Spectroscopy : Detect radical intermediates (e.g., chlorine radicals) during UV-induced degradation .

Q. What advanced techniques validate crystallographic data for this compound complexes?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with CCDC deposition (e.g., CCDC 799949). Pair with Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl···H bonds). Validate against DFT-optimized geometries (RMSD <0.05 Å) .

Methodological Resources

  • Synthesis & Characterization : Use PubChem (CID: [retrieve via ECHA]) for spectral data and NIST Chemistry WebBook for thermodynamic properties .
  • Data Repositories : Deposit crystallographic data in CCDC or Cambridge Structural Database .
  • Literature Search : Prioritize OJOSE (60+ databases) and Google Scholar for peer-reviewed studies; avoid non-academic sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.